2-(1-Propylaminoethyl)-1,4-benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE includes a benzodioxane ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE typically involves the reaction of 1,4-benzodioxane-6-amine with various alkyl or aralkyl halides. One common method includes the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base . The reaction conditions often involve stirring at room temperature and maintaining an alkaline pH using aqueous sodium carbonate (Na2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the amine group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone: Another derivative with a ketone functional group instead of an amine.
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A sulfonamide derivative with potential therapeutic applications.
Uniqueness
N-[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHYL]PROPAN-1-AMINE is unique due to its specific structural features, including the presence of both the benzodioxane ring system and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
67011-35-2 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
RXBKKPJEJZBXOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.